alpha-L-Oleandropyranose
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Overview
Description
Alpha-L-Oleandropyranose: is a carbohydrate derivative that belongs to the class of pyranoses. Pyranoses are six-membered ring structures formed from the cyclization of aldoses or ketoses. This compound is specifically characterized by its alpha configuration at the anomeric carbon, which is the carbon derived from the carbonyl carbon (aldehyde or ketone group) of the open-chain form of the sugar .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-L-Oleandropyranose typically involves the selective acetylation of the corresponding sugar. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to achieve the acetylation of the hydroxyl groups . The reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: : Industrial production of this compound may involve enzymatic methods using glycosidases. These enzymes can selectively hydrolyze glycosidic bonds to produce the desired pyranose form. The use of microbial sources such as bacteria and fungi is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: : Alpha-L-Oleandropyranose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or nitric acid to convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Alpha-L-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bioactive compounds and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of alpha-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for glycosidases, leading to the hydrolysis of glycosidic bonds. This interaction is crucial in various metabolic pathways, including those involved in energy production and cellular signaling .
Comparison with Similar Compounds
Alpha-L-Oleandropyranose can be compared with other similar compounds such as:
Alpha-L-Rhamnopyranose: Both are pyranoses with alpha configurations, but they differ in their specific functional groups and stereochemistry.
Alpha-L-Arabinopyranose: Similar in structure but differs in the arrangement of hydroxyl groups and the presence of additional functional groups.
Alpha-L-Allopyranose: Another pyranose with a different configuration at the anomeric carbon.
Uniqueness: : this compound is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity compared to other pyranoses .
Properties
CAS No. |
87037-59-0 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1 |
InChI Key |
DBDJCJKVEBFXHG-YTLHQDLWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)O)OC)O |
Origin of Product |
United States |
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